molecular formula C13H21N3O5S B15255403 tert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate

tert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate

Cat. No.: B15255403
M. Wt: 331.39 g/mol
InChI Key: HGKWRRMIFYBTKU-UHFFFAOYSA-N
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Description

tert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfamoyl group, and an oxan-4-yl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Oxan-4-yl Moiety: The oxan-4-yl group can be attached through a nucleophilic substitution reaction involving an appropriate oxan-4-yl halide and the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

tert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfamoyl group is known to interact with active sites of enzymes, while the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate
  • tert-Butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate is unique due to the presence of the pyrazole ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H21N3O5S

Molecular Weight

331.39 g/mol

IUPAC Name

tert-butyl 1-(oxan-4-yl)-5-sulfamoylpyrazole-3-carboxylate

InChI

InChI=1S/C13H21N3O5S/c1-13(2,3)21-12(17)10-8-11(22(14,18)19)16(15-10)9-4-6-20-7-5-9/h8-9H,4-7H2,1-3H3,(H2,14,18,19)

InChI Key

HGKWRRMIFYBTKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C(=C1)S(=O)(=O)N)C2CCOCC2

Origin of Product

United States

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